

Application Notes and Protocols for Designing PROTACs using Pomalidomide-6-OH

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Compound of Interest

Compound Name: Pomalidomide-6-OH

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing **Pomalidomide-6-OH** as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Introduction: Harnessing Pomalidomide-6-OH for Targeted Protein Degradation

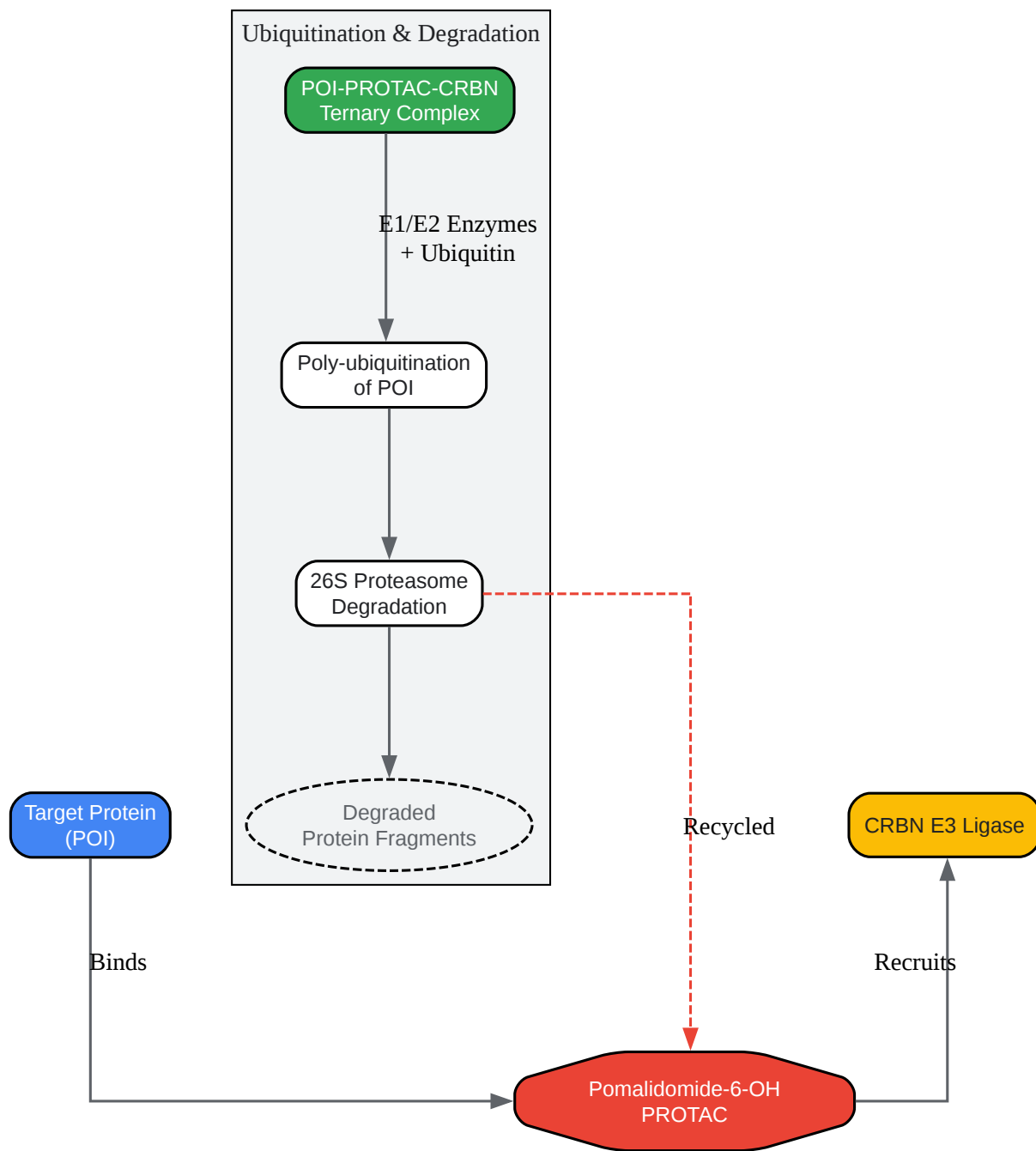
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that mediate the degradation of specific target proteins.^[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.^{[1][2]} Pomalidomide, an immunomodulatory drug, and its derivatives are widely used to engage the CRBN component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.

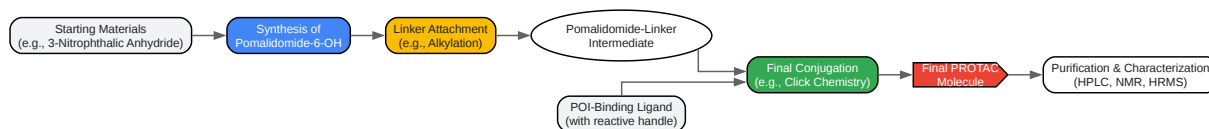
Pomalidomide-6-OH is a derivative of pomalidomide that serves as a versatile anchor point for linker attachment in PROTAC design. By functionalizing the 6-hydroxy group, researchers can synthesize novel PROTACs capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.

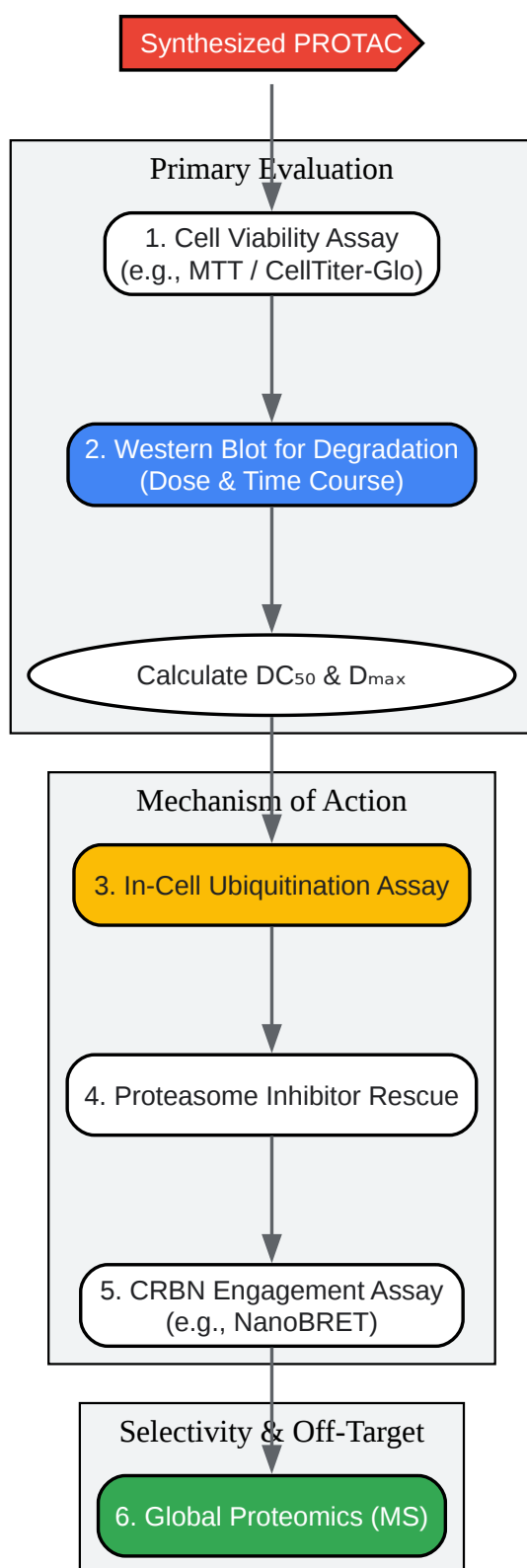
Mechanism of Action

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of

ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.







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References

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- 2. medchemexpress.com [medchemexpress.com]
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